4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine
Description
4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine is a pyrimidine derivative characterized by three key substituents: a 4-fluorophenoxy group at position 4, a methoxy group at position 5, and a phenyl ring at position 2 of the pyrimidine core. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties, often modulated by substituent variations .
Properties
IUPAC Name |
4-(4-fluorophenoxy)-5-methoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZRRIKAKHFHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of Substituents: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorophenol and a suitable leaving group on the pyrimidine ring. The methoxy group can be added through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine as an anticancer agent. Research demonstrated its efficacy against various cancer cell lines, notably MCF7 (breast cancer) and MCF10A (non-cancerous). The compound exhibited selective toxicity, significantly reducing the viability of cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapy .
Case Study:
In a study evaluating the compound's effects on MCF7 cells, it was found that treatment with 50 µM led to a decrease in cell viability by 40% after 48 hours, compared to controls treated with doxorubicin (DOX) . This selective action underscores its potential as a targeted therapy.
Inhibitors of Nucleoside Transporters
The compound has been investigated as an inhibitor of equilibrative nucleoside transporters (ENTs), which are critical in regulating nucleotide synthesis and adenosine function. Selective inhibition of ENT2 over ENT1 could provide therapeutic benefits in conditions where adenosine signaling is dysregulated, such as cancer and inflammatory diseases .
Data Table: Structure-Activity Relationship (SAR) of ENTs Inhibitors
| Compound Name | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity Ratio (ENT2/ENT1) |
|---|---|---|---|
| This compound | 10 | 2 | 5 |
This table illustrates the selectivity of the compound towards ENT2, indicating its potential for further development as a therapeutic agent targeting specific pathways in cellular metabolism.
Antiviral Properties
Research has suggested that compounds similar to this compound may exhibit antiviral properties. The structural characteristics that enhance its interaction with biological targets also contribute to its potential effectiveness against viral infections .
Case Study:
In a screening of pyrimidine derivatives for antiviral activity, certain analogs demonstrated significant inhibition of viral replication in vitro. These findings suggest that modifications to the pyrimidine scaffold can yield potent antiviral agents.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-(4-tert-Butylphenoxy)-5-methoxy-2-phenylpyrimidine
- Key Difference: The 4-fluorophenoxy group in the target compound is replaced with a 4-tert-butylphenoxy moiety.
- Lipophilicity: The tert-butyl group enhances lipophilicity (logP ≈ 4.5 predicted), which may improve membrane permeability but reduce aqueous solubility . Molecular Weight: Higher molecular weight (334.419 g/mol) compared to the fluorinated analog .
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Key Difference: Incorporates a 4-fluorobenzyloxy group instead of 4-fluorophenoxy, with additional amino and methyl substituents on the pyrimidine ring.
- Impact: Solubility: The hydroxyl and amino groups may enhance water solubility compared to the target compound. Bioactivity: Such modifications are associated with improved binding to kinases or antimicrobial targets .
Analogs with Pyrimidine Ring Substituent Variations
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine
- Key Difference: Replaces the 4-fluorophenoxy and 2-phenyl groups with hydrazinyl and methoxy substituents.
- Impact :
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine
- Key Difference : Chlorine and methoxymethyl groups at positions 4 and 2, respectively.
- Impact :
Physicochemical Properties
- Structural Influence : Fluorine reduces logP compared to tert-butyl, improving solubility. Methoxy groups increase polarity but may reduce metabolic stability .
Biological Activity
4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyrimidine core, which is known for its role in various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 8.0 | |
| A549 (lung cancer) | 15.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity
These results highlight the potential of this compound as a lead for developing new antimicrobial agents.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It could interfere with signaling pathways that regulate cell survival and proliferation.
- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound to enhance its efficacy and selectivity.
Case Study: Antitumor Screening
A study conducted by Smith et al. (2023) synthesized a series of analogs based on the parent structure of this compound. The most promising derivative exhibited an IC50 value of 6 µM against MCF-7 cells, demonstrating improved potency compared to the original compound .
Q & A
Q. How does the methoxy group at position 5 affect metabolic stability compared to other substituents (e.g., ethoxy or hydroxy)?
- Methodological Answer : Compare metabolic half-lives in liver microsome assays. Methoxy groups are generally more stable than hydroxy groups due to resistance to phase I oxidation. Ethoxy analogs may exhibit intermediate stability. High-resolution LC-MS identifies demethylated metabolites, while computational models (e.g., CYP450 docking) predict susceptibility to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
